molecular formula C21H28N2 B6024226 1-(2,5-Dimethylphenyl)-4-[(2,5-dimethylphenyl)methyl]piperazine

1-(2,5-Dimethylphenyl)-4-[(2,5-dimethylphenyl)methyl]piperazine

Cat. No.: B6024226
M. Wt: 308.5 g/mol
InChI Key: YLRFFMNBUZIBIZ-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-4-[(2,5-dimethylphenyl)methyl]piperazine is an organic compound belonging to the piperazine class It is characterized by the presence of two 2,5-dimethylphenyl groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethylphenyl)-4-[(2,5-dimethylphenyl)methyl]piperazine typically involves the reaction of 2,5-dimethylbenzyl chloride with piperazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethylphenyl)-4-[(2,5-dimethylphenyl)methyl]piperazine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the phenyl groups are substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Substituted piperazines or phenyl derivatives.

Scientific Research Applications

1-(2,5-Dimethylphenyl)-4-[(2,5-dimethylphenyl)methyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)-4-[(2,5-dimethylphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    1-(2,5-Dimethylphenyl)piperazine: Shares the piperazine core but lacks the additional 2,5-dimethylphenyl group.

    1-Benzylpiperazine: Similar structure but with a benzyl group instead of the 2,5-dimethylphenyl groups.

Uniqueness: 1-(2,5-Dimethylphenyl)-4-[(2,5-dimethylphenyl)methyl]piperazine is unique due to the presence of two 2,5-dimethylphenyl groups, which may confer distinct chemical and biological properties compared to its analogs. This structural feature can influence its reactivity, binding affinity, and overall pharmacological profile.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-4-[(2,5-dimethylphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2/c1-16-5-7-18(3)20(13-16)15-22-9-11-23(12-10-22)21-14-17(2)6-8-19(21)4/h5-8,13-14H,9-12,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRFFMNBUZIBIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2CCN(CC2)C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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